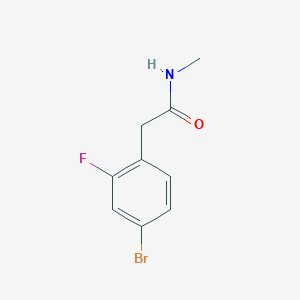

2-(4-bromo-2-fluorophenyl)-N-methylacetamide

Cat. No. B1402350

Key on ui cas rn:

1426050-20-5

M. Wt: 246.08 g/mol

InChI Key: HYJUYPDIBLNHJI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09084794B2

Procedure details

A solution of 2-(4-bromo-2-fluorophenyl)acetic acid (10.56 mmol) in dichloromethane (20 mL) was treated with oxalyl chloride (31.7 mmol) and dimethylformamide (0.106 mmol). Effervescense was observed for fifteen minutes. When the bubbling had ceased, the reaction was concentrated to dryness in vacuo. The resulting oil was dissolved with dichloromethane and was concentrated to dryness in vacuo. The material was then diluted with tetrahydrofuran (20 mL) and was treated with methanamine (31.7 mmol) dropwise. Effervescense was again observed. A precipitate formed as the reaction was stirred over a two hour period. The contents of the reaction were concentrated to dryness in vacuo and were then dissolved in a minimal amount of methanol. Ethyl acetate was then added to this solution until a solid precipitated. The precipitate was collected by vacuum filtration. In a similar manner, two additional crops were collected from the mother liquor. The resulting solids were combined and triturated with dichloromethane. Purification of the solid by silica gel chromatography (0-5% methanol/dichloromethane) afforded the title compound as a white solid (610 mg, 22% yield). MS(ES)+ m/e 246.0/247.8 [M+H]+ (bromide isotope pattern).

Name

Yield

22%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=[O:10])=[C:4]([F:12])[CH:3]=1.C(Cl)(=O)C(Cl)=O.[CH3:19][NH2:20]>ClCCl.CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:20][CH3:19])=[O:10])=[C:4]([F:12])[CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.56 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C=C1)CC(=O)O)F

|

|

Name

|

|

|

Quantity

|

31.7 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

0.106 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

31.7 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CN

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred over a two hour period

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

Effervescense was observed for fifteen minutes

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction was concentrated to dryness in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting oil was dissolved with dichloromethane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated to dryness in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The material was then diluted with tetrahydrofuran (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A precipitate formed as the reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The contents of the reaction were concentrated to dryness in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

were then dissolved in a minimal amount of methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate was then added to this solution until a solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by vacuum filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a similar manner, two additional crops were collected from the mother liquor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of the solid by silica gel chromatography (0-5% methanol/dichloromethane)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC(=C(C=C1)CC(=O)NC)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 610 mg | |

| YIELD: PERCENTYIELD | 22% | |

| YIELD: CALCULATEDPERCENTYIELD | 23.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |